molecular formula C10H13NOS B8638684 Formamide, N-[2-[3-(methylthio)phenyl]ethyl]- CAS No. 90265-79-5

Formamide, N-[2-[3-(methylthio)phenyl]ethyl]-

Cat. No. B8638684
CAS RN: 90265-79-5
M. Wt: 195.28 g/mol
InChI Key: PVHBRXMKIXEUEQ-UHFFFAOYSA-N
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Patent
US06812228B2

Procedure details

A procedure identical to that described for the preparation of N-[2-(3-methoxy-phenyl)-ethyl]-formamide in Example 1 was followed using 2-(3-methylsulfanyl-phenyl)-ethylamine (7.4 g, 44 mmol) and formic acid ethyl ester (3.6 g, 48 mmol) to give the desired product (6.7 g, 78%). MS: 168.9 (M+1+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][CH:12]=[O:13])[CH:6]=[CH:7][CH:8]=1.[CH3:14][S:15]C1C=C(CCN)C=CC=1.C(OC=O)C>>[CH3:14][S:15][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:11][CH:12]=[O:13])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CCNC=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CSC=1C=C(C=CC1)CCN
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C=CC1)CCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.